molecular formula C10H18N4O2 B4995842 1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 5233-95-4

1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No.: B4995842
CAS No.: 5233-95-4
M. Wt: 226.28 g/mol
InChI Key: OYMJBLPBWFQYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a complex heterocyclic compound. It belongs to the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring multiple substituents on the imidazole ring, makes it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethylamine with a suitable diketone in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The presence of multiple substituents allows for various substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce tetrahydroimidazole derivatives.

Scientific Research Applications

1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethylimidazole: A simpler imidazole derivative with fewer substituents.

    1,2,4,5-tetramethylimidazole: Another imidazole compound with different substitution patterns.

    1,3-diethylimidazole: Similar in structure but with different substituents.

Uniqueness

1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,6-diethyl-1,4-dimethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-5-13-7-8(12(4)9(13)15)14(6-2)10(16)11(7)3/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMJBLPBWFQYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C(N(C1=O)C)N(C(=O)N2C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385460
Record name 1,4-Diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5233-95-4
Record name 1,4-Diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Reactant of Route 6
1,4-diethyl-3,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.